[2-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate
Descripción
Propiedades
IUPAC Name |
[2-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2N2O5/c1-13-7-17(19(28)12-31-23(29)15-8-18(24)22(25)26-9-15)14(2)27(13)10-16-11-30-20-5-3-4-6-21(20)32-16/h3-9,16H,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REYWSQYZUIKOCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2COC3=CC=CC=C3O2)C)C(=O)COC(=O)C4=CC(=C(N=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound [2-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure that includes a benzodioxin moiety and a pyridine derivative. The molecular formula is C19H20Cl2N2O4, with a molecular weight of approximately 397.29 g/mol. It is characterized by the following structural components:
- Benzodioxin ring : Known for its biological activity in various derivatives.
- Pyridine carboxylate : Often associated with antimicrobial and anticancer properties.
Biological Activity Overview
The biological activities of this compound can be categorized into various pharmacological effects:
1. Antimicrobial Activity
Research indicates that compounds containing benzodioxin structures exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have shown effectiveness against various bacterial strains. A study found that benzofuran derivatives displayed notable antibacterial effects against gram-positive and gram-negative bacteria .
2. Anticancer Properties
The anticancer potential of compounds related to this structure has been explored in several studies. One study demonstrated that certain benzodioxin derivatives induced apoptosis in cancer cells through caspase-dependent pathways . The specific mechanism involves the inhibition of key signaling pathways that promote cell survival.
3. Neuroprotective Effects
Some derivatives have been investigated for their neuroprotective effects. The benzodioxin moiety is believed to interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : Compounds similar to this one have been identified as inhibitors of enzymes involved in critical metabolic pathways, which may contribute to their anticancer and antimicrobial effects.
- Receptor Modulation : The interaction with serotonin and dopamine receptors has been noted in related compounds, suggesting potential applications in treating mood disorders .
Research Findings and Case Studies
Several studies highlight the biological activity of compounds related to [2-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Similarity and Functional Groups
The compound shares key pharmacophoric elements with several analogs:
- Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l): Both feature a pyrrole/imidazole core and ester groups. However, 1l includes a nitroaryl substituent absent in the target compound, which may enhance π-π stacking interactions .
- Tetrahydrocarbazole carboxylates (e.g., 733018-10-5) : These analogs replace the dichloropyridine with carbazole, altering hydrophobicity and planar rigidity .
Pharmacological and Physicochemical Properties
- Bioactivity : Benzodioxin derivatives are associated with CNS activity (e.g., serotonin receptor modulation), while dichloropyridines often exhibit kinase inhibition. Structural similarity to CS-0309467 suggests possible kinase or GPCR targeting .
- Stability : The ester linkage may confer susceptibility to hydrolysis, unlike carbamate or amide analogs (e.g., 731840-35-0) .
Data Table: Key Properties of Similar Compounds
Research Findings and Implications
- Chemical Similarity Principle: The compound’s dichloropyridine and benzodioxin groups align with known bioactive motifs, supporting hypotheses of kinase or neurotransmitter receptor targeting . However, minor structural differences (e.g., ester vs. amide linkers) could drastically alter selectivity, as seen in carbazole analogs .
- QSAR Predictions : Computational models using 2D/3D descriptors (e.g., VolSurf) could predict solubility and bioavailability, though experimental validation is critical due to the compound’s unique halogenation pattern .
- Synthetic Challenges : The steric bulk of the dichloropyridine group may complicate esterification steps, necessitating optimized catalysts or protecting-group strategies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
